N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects such as modulation of immune response, alteration of oxygen sensing, and disruption of signal transduction .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This interaction with various biomolecules contributes to their diverse biological activities .
Cellular Effects
Similar triazolo[1,5-a]pyrimidines have shown significant inhibitory activities against various cell lines . They have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects with different dosages in animal models .
Metabolic Pathways
Triazolo[1,5-a]pyrimidines are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-8-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-6-19-14(9-13)15-4-3-7-26-15/h3-9H,10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBFUZWEQRUYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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